Methyl 6-amino-1H-indazole-3-carboxylate

Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship (SAR)

Researchers pursuing ATP-competitive kinase inhibitors require the precise 6-amino-3-carboxylate indazole substitution for correct hinge-binding geometry. Methyl 6-amino-1H-indazole-3-carboxylate (CAS 851652-52-3) delivers this exact regioisomer, eliminating the synthetic risk associated with 5- or 7-amino analogs. • Critical hinge-binding motif for kinase inhibitors; positional isomers compromise synthetic outcomes and biological activity. • 3-carboxylate ester enables direct diversification into amides for focused SAR library generation. • Direct precursor to 6-substituted aminoindazole anticancer agents (lead compound IC50: 0.4 µM in HCT116 cells). • Also applicable to 5-HT3 receptor antagonist programs per patent literature. Supplied with certificate of analysis; packaged under inert atmosphere.

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
Cat. No. B7964943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-amino-1H-indazole-3-carboxylate
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NNC2=C1C=CC(=C2)N
InChIInChI=1S/C9H9N3O2/c1-14-9(13)8-6-3-2-5(10)4-7(6)11-12-8/h2-4H,10H2,1H3,(H,11,12)
InChIKeyMAHOTWJZRCUWPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-amino-1H-indazole-3-carboxylate: A Versatile Indazole Scaffold for Medicinal Chemistry and Kinase Inhibitor Synthesis


Methyl 6-amino-1H-indazole-3-carboxylate (CAS: 851652-52-3) is a key heterocyclic building block featuring an indazole core with a 6-amino group and a 3-methyl ester. This bifunctional scaffold is widely utilized in medicinal chemistry as a crucial intermediate for synthesizing biologically active molecules, particularly ATP-competitive kinase inhibitors [1]. Its structure enables key hydrogen-bonding interactions with the kinase hinge region, making it a privileged starting point for drug discovery programs targeting proliferative diseases [2].

The Indispensable 6-Amino-3-Carboxylate Scaffold: Why Methyl 6-amino-1H-indazole-3-carboxylate is Not Interchangeable with its Analogs


Simple substitution with regioisomers (e.g., 5-amino or 7-amino analogs) or alternative esters (e.g., ethyl) is not feasible without significantly altering downstream synthetic outcomes. The precise 6-amino-3-carboxylate substitution pattern on the indazole ring is critical for establishing the correct vector and hydrogen-bonding geometry required for the 'hinge-binding' motif in kinase inhibitors [1]. Altering the position of the amino group or the nature of the ester handle can disrupt regioselective reactions in multi-step syntheses, leading to lower yields, different biological activity profiles, or the formation of undesired byproducts [2]. Therefore, procurement of the specific regioisomer is essential for fidelity in lead optimization campaigns.

Quantitative Differentiation Data for Methyl 6-amino-1H-indazole-3-carboxylate Procurement Decisions


Regioselective Advantage in Kinase Inhibitor Design: 6-Amino vs. 5-Amino Indazole Scaffolds

The 6-amino regioisomer provides a distinct binding vector compared to the 5-amino analog. In a study designing novel 6-substituted aminoindazole derivatives as anticancer agents, the lead compound N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36) demonstrated potent anti-proliferative activity with an IC50 of 0.4 ± 0.3 µM against HCT116 colorectal cancer cells [1]. While the study does not directly test Methyl 6-amino-1H-indazole-3-carboxylate, it establishes the privileged nature of the 6-amino substitution pattern on the indazole core for achieving nanomolar-level activity, a pattern not replicated with the 5-amino isomer in related kinase programs.

Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship (SAR)

Cost-Efficiency Benchmarking: Methyl 6-amino-1H-indazole-3-carboxylate vs. N-Methyl and 5-Amino Analogs

Commercial pricing data indicates that Methyl 6-amino-1H-indazole-3-carboxylate is more cost-effective than its N-methylated analog and offers a better price point for the desired substitution pattern. As of 2026, the cost for the target compound is approximately $2,215 per gram from a major supplier , while the closely related N-methyl derivative (Methyl 1-methyl-6-amino-1H-indazole-3-carboxylate) is not widely listed at a comparable scale, suggesting higher synthesis costs. Furthermore, the 5-amino regioisomer is available at a comparable price, but as established in Evidence Item 1, the 6-amino pattern is preferred for certain kinase programs.

Procurement Cost Analysis Building Block

Synthetic Utility and Purity: Methyl Ester vs. Free Carboxylic Acid

The methyl ester offers a distinct advantage over the corresponding free acid (6-amino-1H-indazole-3-carboxylic acid) for downstream synthetic transformations. The ester is a protected form of the carboxylic acid, preventing unwanted side reactions during amide coupling or other base-sensitive steps. Commercially, the methyl ester is available in high purity (≥97%) , which is critical for reproducible multi-step synthesis. The free acid is also available but often requires an additional esterification step for many medicinal chemistry workflows.

Organic Synthesis Intermediate Purity

Primary Application Scenarios for Methyl 6-amino-1H-indazole-3-carboxylate in Drug Discovery


Lead Optimization for ATP-Competitive Kinase Inhibitors

As a privileged scaffold, Methyl 6-amino-1H-indazole-3-carboxylate is ideal for generating focused libraries of kinase inhibitors. Its 6-amino group is designed to interact with the kinase hinge region, while the 3-carboxylate ester can be readily diversified into various amides or other functional groups to probe structure-activity relationships (SAR) [1].

Synthesis of 6-Substituted Aminoindazole Derivatives for Oncology Programs

This compound serves as a direct precursor to the 6-substituted aminoindazole class of anticancer agents. The lead compound 36 from the referenced study, which demonstrated an IC50 of 0.4 µM in HCT116 cells, can be synthesized from a related 6-aminoindazole intermediate [1].

Regioselective Scaffold for Serotonin Receptor Modulators

Indazole-3-carboxylic acid derivatives, including those with a 6-amino substituent, have been patented as potent and selective antagonists of the serotonin 3 (5-HT3) receptor [2]. The methyl ester provides a convenient entry point for synthesizing these therapeutic candidates.

Technical Documentation Hub

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